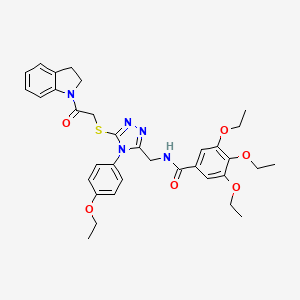![molecular formula C21H19N3O5 B2487249 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide CAS No. 1421522-49-7](/img/structure/B2487249.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidin-4-yl acetamide derivatives involves a multi-step process starting from readily available chemicals. For instance, Al-Sanea et al. (2020) described a five-step synthesis involving aryloxy groups attached to the pyrimidine ring, using methyl 3-methoxy-5-methylbenzoate as a key intermediate product, aimed at discovering new anticancer agents (Al-Sanea et al., 2020). This methodological approach could be adapted for the synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide, highlighting the compound's potential in anticancer research.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-yl acetamide derivatives is characterized by specific folding conformations and intramolecular hydrogen bonding, which stabilize their structure. Subasri et al. (2016) analyzed compounds with a similar backbone, noting the folded conformation around the methylene C atom of the thioacetamide bridge and intramolecular N—H⋯N hydrogen bond (Subasri et al., 2016).
Chemical Reactions and Properties
Modifications and substitutions on the pyrimidin-4-yl acetamide scaffold, such as methoxyaryl substitution, have been explored to modulate the biological activity of these compounds. Yaziji et al. (2013) demonstrated how these modifications could achieve excellent potency and selectivity profiles for certain biological targets, indicating the versatility of the scaffold for further functionalization (Yaziji et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. The crystal structures of derivatives provide insights into their stability and reactivity. For example, the analysis by Subasri et al. (2016) on diamino pyrimidin-2-yl sulfanyl acetamides revealed specific conformational angles and intramolecular hydrogen bonding, which could inform the physical property predictions for this compound (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the molecular structure and substituent patterns of the pyrimidin-4-yl acetamide derivatives. The work by Yaziji et al. (2013) on adenosine A3 receptor antagonists shows how specific substituents affect the compound's selectivity and potency, highlighting the importance of chemical properties in designing effective molecules (Yaziji et al., 2013).
Propiedades
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-26-16-5-3-2-4-15(16)9-20(25)24-19-10-21(23-12-22-19)27-11-14-6-7-17-18(8-14)29-13-28-17/h2-8,10,12H,9,11,13H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBBDXVSNVOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)


![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)

![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)


![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)